

Elucidating the Structure of Indan-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indan-5-carboxylic acid*

Cat. No.: B184039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Indan-5-carboxylic acid is a key chemical intermediate, valued for its rigid bicyclic scaffold which is a common structural motif in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, making the precise understanding of its structure and properties crucial for drug design and development. This technical guide provides a comprehensive overview of the structural elucidation of **indan-5-carboxylic acid**, detailing the spectroscopic data, experimental protocols, and synthetic pathways relevant to its study. The carboxylic acid functional group is a vital component in many pharmaceutical agents, often key to a drug's interaction with its biological target.[\[1\]](#)

Chemical and Physical Properties

Indan-5-carboxylic acid (CAS Number: 65898-38-6) is a white to off-white solid at room temperature. The indan core provides a constrained conformational framework, while the carboxylic acid group offers a site for diverse chemical modifications and interactions, such as hydrogen bonding, which is critical for biological activity.[\[2\]](#)

Below is a summary of its key physical and chemical properties.

Property	Value
Molecular Formula	C ₁₀ H ₁₀ O ₂
Molecular Weight	162.19 g/mol
Melting Point	184 °C
Boiling Point	126-128 °C (at 0.6 Torr)
Predicted pKa	4.44 ± 0.20
Appearance	White to off-white solid

Spectroscopic Data for Structure Elucidation

The definitive structure of **indan-5-carboxylic acid** is confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the following data is predicted based on established principles of spectroscopy and analysis of analogous structures.

Spectroscopic Technique	Predicted Key Features
¹ H NMR (500 MHz, DMSO-d ₆)	δ ~12.7 (s, 1H, -COOH), 7.8-7.7 (m, 2H, Ar-H), 7.3 (d, 1H, Ar-H), 2.9 (t, 4H, -CH ₂ -), 2.0 (p, 2H, -CH ₂ -)
¹³ C NMR (125 MHz, DMSO-d ₆)	δ ~167 (C=O), 148 (Ar-C), 144 (Ar-C), 129 (Ar-C), 125 (Ar-CH), 124 (Ar-CH), 123 (Ar-CH), 33 (-CH ₂ -), 32 (-CH ₂ -), 25 (-CH ₂ -)
IR Spectroscopy (KBr, cm ⁻¹)	~3300-2500 (broad, O-H stretch), ~2950 (C-H stretch, aliphatic), ~1680 (strong, C=O stretch), ~1600 (C=C stretch, aromatic), ~1300 (C-O stretch)
Mass Spectrometry (EI)	m/z (%): 162 [M] ⁺ , 145 [M-OH] ⁺ , 117 [M-COOH] ⁺

Analysis of Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show a characteristic downfield singlet for the acidic carboxylic proton around 12.7 ppm.[3] The aromatic region should display signals for the three protons on the benzene ring. The aliphatic region is defined by two triplets corresponding to the benzylic methylene groups (-CH₂-) and a pentet for the central methylene group of the five-membered ring, resulting from coupling with the adjacent four protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The most downfield signal, around 167 ppm, is characteristic of the carboxylic acid carbonyl carbon.[4][5] The six aromatic carbons will appear in the 120-150 ppm range, while the three aliphatic methylene carbons will be found further upfield.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. A very broad absorption band is expected from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[6] A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[6]

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 162. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH) to give a fragment at m/z = 145, and the loss of the entire carboxyl group (-COOH) resulting in a fragment at m/z = 117.[7]

Experimental Protocols

Synthesis of Indan-5-Carboxylic Acid

A reliable synthetic route to **Indan-5-carboxylic acid** involves a two-step process starting from indan: a Friedel-Crafts acylation to form 5-acetylindan, followed by a haloform reaction to oxidize the methyl ketone to the desired carboxylic acid.[7][8]

Step 1: Friedel-Crafts Acylation of Indan to 5-Acetylindan

- Materials: Indan, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

- Procedure:

- In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve indan in dry dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous aluminum chloride to the solution while stirring.
- Add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-acetylindan, which can be purified by column chromatography or distillation.

Step 2: Haloform Reaction of 5-Acetylindan to **Indan-5-Carboxylic Acid**

- Materials: 5-Acetylindan, Sodium hypochlorite solution (bleach), Sodium hydroxide (NaOH), Sodium sulfite (Na₂SO₃), Hydrochloric acid (HCl).
- Procedure:
 - Dissolve 5-acetylindan in a suitable solvent like dioxane or THF.
 - In a separate flask, prepare a solution of sodium hypochlorite and sodium hydroxide in water and cool it in an ice bath.

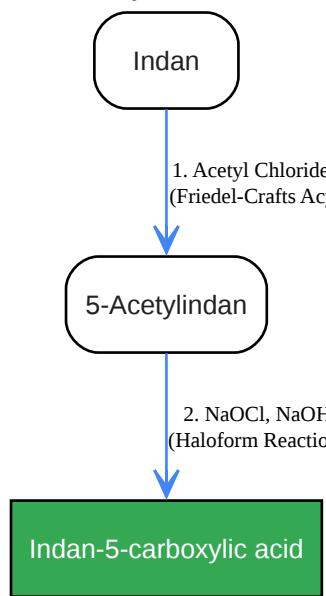
- Slowly add the solution of 5-acetylindan to the cold hypochlorite solution with vigorous stirring.
- Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor the reaction by TLC.
- Once the reaction is complete, destroy the excess hypochlorite by adding a solution of sodium sulfite.
- Extract the mixture with a non-polar solvent (e.g., ether) to remove any unreacted starting material and the chloroform byproduct.
- Acidify the aqueous layer to a low pH (e.g., pH 1-2) with concentrated HCl.
- The product, **Indan-5-carboxylic acid**, will precipitate as a solid.
- Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Analysis Protocols

- NMR Spectroscopy:
 - Dissolve approximately 5-10 mg of the purified **Indan-5-carboxylic acid** in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
 - Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.
- IR Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

- Alternatively, for ATR-IR, place a small amount of the solid sample directly onto the ATR crystal.
- Record the spectrum, typically over a range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Acquire the mass spectrum over an appropriate m/z range.

Applications in Drug Development


The indan scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which can lead to higher binding affinity and selectivity for biological targets. **Indan-5-carboxylic acid** serves as a versatile building block for synthesizing a wide range of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, or used as a handle for coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of indan have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents, as well as for treatments of neurodegenerative diseases.^[3]

Visualizations

Caption: Chemical structure of **Indan-5-carboxylic acid**.

Synthetic Pathway to Indan-5-carboxylic acid

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Hydroxymethylfurfural Oxidation to 2,5-Furandicarboxylic Acid on Noble Metal-Free Nanocrystalline Mixed Oxide Catalysts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Haloform Reaction [organic-chemistry.org]
- 5. crescentchemical.com [crescentchemical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Haloform reaction - Wikipedia [en.wikipedia.org]
- 8. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- To cite this document: BenchChem. [Elucidating the Structure of Indan-5-Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184039#indan-5-carboxylic-acid-structure-elucidation\]](https://www.benchchem.com/product/b184039#indan-5-carboxylic-acid-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com